9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)-
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Overview
Description
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)-: is an organic compound with the chemical formula C14H14ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes a purine ring substituted with a chloro group, dimethylamine, and a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- typically involves the chlorination of 9H-purin-6-amine followed by N,N-dimethylation and benzylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available purine derivatives. The process includes chlorination, methylation, and benzylation steps, often optimized for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions typically yield substituted purine derivatives.
- Oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems .
Medicine: Research into the medicinal applications of this compound includes its potential use as an antiviral or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and nucleic acids. The chloro group and dimethylamine moiety play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
2-Chloro-9H-purin-6-amine: Similar in structure but lacks the dimethyl and phenylmethyl groups.
9H-Purin-6-amine, N,N,9-trimethyl-: Contains additional methyl groups but lacks the chloro and phenylmethyl groups.
Uniqueness: 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group, dimethylamine, and phenylmethyl group makes it a versatile compound for various applications .
Properties
CAS No. |
115204-53-0 |
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Molecular Formula |
C14H14ClN5 |
Molecular Weight |
287.75 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14ClN5/c1-19(2)12-11-13(18-14(15)17-12)20(9-16-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
XTPFRQATVYIILF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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